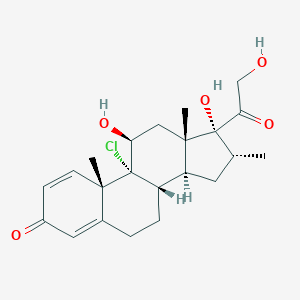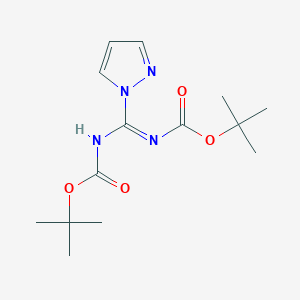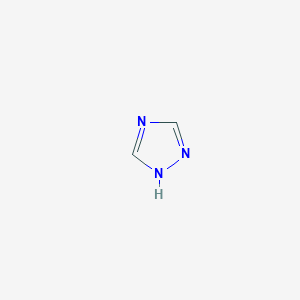
2,3,3-Trimethyl-1-(4-sulfobutyl)-indolium, inner salt
Overview
Description
2,3,3-Trimethyl-1-(4-sulfobutyl)-indolium, inner salt, also known as 1-(4-Sulfobutyl)-2,3,3-trimethylindolium, inner salt, is a chemical compound with a CAS Number of 54136-26-4 . It is often used in scientific research .
Molecular Structure Analysis
The molecular formula of 2,3,3-Trimethyl-1-(4-sulfobutyl)-indolium, inner salt is C15H22NO3S . The average mass is 296.405 Da and the monoisotopic mass is 296.131500 Da .Chemical Reactions Analysis
The specific chemical reactions involving 2,3,3-Trimethyl-1-(4-sulfobutyl)-indolium, inner salt are not detailed in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3,3-Trimethyl-1-(4-sulfobutyl)-indolium, inner salt, such as solubility and storage conditions, can be found on the product information pages of various suppliers .Scientific Research Applications
Photothermal Theranostics
This compound has been used in the synthesis of protein-based photothermal theranostics for imaging-guided cancer therapy . It’s a part of the process to create CySCOOH, a compound used in multifunctional HSA-Assisted Tumor Targeted Nanoparticles for Tri-Modality Imaging and Photothermal Therapy .
Organic Synthesis Reactions
2,3,3-Trimethylindolenine, a related compound, is used as a reactant in organic synthesis reactions . While not the exact compound you’re asking about, it’s likely that “2,3,3-Trimethyl-1-(4-sulfobutyl)-indolium, inner salt” could have similar applications in organic synthesis.
Cross-Coupling Reactions
While not directly related, a compound named PTABS, which is also a water-soluble phosphine ligand, is used in a variety of cross-coupling reactions including Heck, Suzuki, and Sonagashira cross-couplings . Given the structural similarities, it’s possible that “2,3,3-Trimethyl-1-(4-sulfobutyl)-indolium, inner salt” could have similar applications.
Mechanism of Action
properties
IUPAC Name |
4-(2,3,3-trimethylindol-1-ium-1-yl)butane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-12-15(2,3)13-8-4-5-9-14(13)16(12)10-6-7-11-20(17,18)19/h4-5,8-9H,6-7,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNXDHCAMPMVRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2C1(C)C)CCCCS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30440117 | |
| Record name | SBB042435 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30440117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3-Trimethyl-1-(4-sulfobutyl)-indolium, inner salt | |
CAS RN |
54136-26-4 | |
| Record name | SBB042435 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30440117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![5-Chloropyrazolo[1,5-a]pyrimidine](/img/structure/B32228.png)





